molecular formula C11H13BrO B1282350 1-(4-Bromophenyl)-3-methylbutan-1-one CAS No. 131895-07-3

1-(4-Bromophenyl)-3-methylbutan-1-one

Cat. No. B1282350
CAS RN: 131895-07-3
M. Wt: 241.12 g/mol
InChI Key: XNZHSJUQYSQITA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methylbutan-1-one (1-BP-3-MB) is an organic compound that has been studied for its chemical, physical, and biological properties. It is a substituted phenyl group that contains a bromine atom and a methyl group, and the compound has been used for a variety of scientific applications, including synthesis of pharmaceuticals, organic synthesis, and biochemistry.

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed promising antimicrobial properties . These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as fungal species. Notably, compounds d1, d2, and d3 demonstrated significant antimicrobial activity. Researchers are exploring their potential as novel agents to combat drug-resistant pathogens.

Anticancer Potential

Cancer remains a global health challenge, necessitating innovative approaches. Among the synthesized derivatives, compounds d6 and d7 exhibited remarkable activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) . These findings highlight the compound’s potential as an anticancer lead.

Rational Drug Design

Molecular docking studies were conducted to understand the binding mode of active compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) . These insights can guide rational drug design efforts.

Thiazole Nucleus Properties

The heterocyclic thiazole nucleus, present in this compound, has diverse medicinal properties. It has been associated with anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Understanding these properties contributes to its potential applications.

Novel Antimicrobial Agents

In silico analysis identified N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one as promising candidates for developing novel antimicrobial agents against Gram-positive pathogens . These compounds could address the growing concern of antibiotic resistance.

Crystal Structure Insights

The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thiazole revealed its unique arrangement and bonding patterns . Such structural insights contribute to understanding its behavior and interactions.

properties

IUPAC Name

1-(4-bromophenyl)-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZHSJUQYSQITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-methylbutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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